molecular formula C6H3N3O2 B6167769 6-cyanopyridazine-3-carboxylic acid CAS No. 1934521-49-9

6-cyanopyridazine-3-carboxylic acid

Cat. No.: B6167769
CAS No.: 1934521-49-9
M. Wt: 149.11 g/mol
InChI Key: LLBBRWGGDHRWEQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry Research

The exploration of pyridazine chemistry has a rich history, evolving from early discoveries to sophisticated synthetic strategies that allow for the creation of complex molecular architectures.

The journey into pyridazine synthesis began with foundational methods that, while groundbreaking for their time, often involved harsh conditions and offered limited control over substitution patterns. A common and historically significant method involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). This approach directly constructs the pyridazine ring through the formation of two new nitrogen-carbon bonds. Another classic approach is the reaction of α,β-unsaturated-γ-keto acids with hydrazines, which also yields the pyridazine core. These early methods were crucial in providing the first access to this class of heterocycles, paving the way for further investigation into their properties and reactivity.

The synthesis of heterocyclic carboxylic acids, a key functional group that imparts significant chemical versatility, has seen remarkable advancements. Modern synthetic chemistry has moved towards more efficient and environmentally benign methodologies. For instance, electrochemical synthesis is gaining traction as a sustainable method for carboxylic acid group transformations, often avoiding the need for high temperatures and expensive or toxic reagents. nih.gov Another area of significant progress is the use of transition-metal catalysis, which enables the construction of complex heterocyclic systems with high degrees of selectivity and functional group tolerance. mdpi.com Furthermore, photochemical methods are being explored for the synthesis of heterocyclic compounds, offering novel reaction pathways. google.com These advanced strategies have largely superseded older, less efficient methods, providing chemists with powerful tools for the precise and versatile synthesis of functionalized heterocycles, including those bearing carboxylic acid groups.

Significance of 6-Cyanopyridine-3-Carboxylic Acid within the Pyridazine Framework

While the primary focus of this article is "6-cyanopyridazine-3-carboxylic acid," it is crucial to note that the compound predominantly identified in chemical literature and commerce under this nomenclature is, in fact, 6-cyanopyridine-3-carboxylic acid , also known as 6-cyanonicotinic acid. calpaclab.comsigmaaldrich.com This compound features a pyridine (B92270) ring (one nitrogen atom) rather than a pyridazine ring (two adjacent nitrogen atoms). This distinction is vital for understanding its chemistry. Pyridine carboxylic acids, including this specific isomer, are of immense importance in medicinal chemistry and materials science. researchgate.net

6-Cyanopyridine-3-carboxylic acid possesses a unique arrangement of functional groups on the pyridine ring that dictates its reactivity and utility. The electron-withdrawing nature of both the cyano group (-C≡N) and the carboxylic acid group (-COOH), coupled with the inherent electron-deficient character of the pyridine ring, creates a distinct electronic landscape across the molecule. The positioning of the cyano group at the 6-position and the carboxylic acid at the 3-position allows for a range of chemical transformations at these sites, as well as influencing the reactivity of the pyridine ring itself.

Physicochemical Properties of 6-Cyanopyridine-3-carboxylic acid

Property Value Reference
Molecular Formula C₇H₄N₂O₂ sigmaaldrich.com
Molecular Weight 148.12 g/mol sigmaaldrich.com
Melting Point 190-194 °C sigmaaldrich.com
Form Solid sigmaaldrich.com

This data represents typical values and may vary.

6-Cyanopyridine-3-carboxylic acid serves as a versatile and valuable building block in the synthesis of more complex heterocyclic structures. sigmaaldrich.comsigmaaldrich.com The dual functionality of the carboxylic acid and the cyano group provides two reactive handles that can be selectively manipulated. The carboxylic acid can undergo esterification, amidation, or be used as a directing group in various coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

This versatility makes 6-cyanopyridine-3-carboxylic acid a key intermediate in the production of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. solubilityofthings.com For example, cyanopyridine derivatives are precursors to a range of biologically active molecules, including those with anticancer properties. nih.gov The ability to construct complex molecular frameworks from this relatively simple starting material underscores its foundational importance in modern synthetic chemistry. Its use in the formation of cocrystals with other molecules is also an area of active research, aiming to modify the physical properties of active pharmaceutical ingredients. d-nb.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1934521-49-9

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

6-cyanopyridazine-3-carboxylic acid

InChI

InChI=1S/C6H3N3O2/c7-3-4-1-2-5(6(10)11)9-8-4/h1-2H,(H,10,11)

InChI Key

LLBBRWGGDHRWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C#N)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Cyanopyridazine 3 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The central feature of the target molecule is the pyridazine (B1198779) ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A common and effective strategy for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This disconnection approach breaks the two carbon-nitrogen bonds of the pyridazine ring, leading to readily accessible precursors.

Another powerful method for constructing pyridazine rings is through cycloaddition reactions, such as the aza-Diels-Alder reaction. organic-chemistry.org In this approach, a diene, like an electron-deficient 1,2,3-triazine, can react with a dienophile to form the pyridazine heterocycle under neutral conditions. organic-chemistry.org This strategy offers a high degree of regioselectivity and functional group compatibility. organic-chemistry.org

The synthesis of 6-cyanopyridazine-3-carboxylic acid requires the strategic introduction of both a cyano (-C≡N) group and a carboxylic acid (-COOH) group onto the pyridazine scaffold. There are two primary strategies for achieving this:

Strategy 1: Pre-functionalized Precursors: This approach involves using starting materials that already contain the desired functional groups or their precursors. For instance, the synthesis could start with a 1,4-dicarbonyl compound bearing a cyano group and a group that can be easily converted to a carboxylic acid, such as a methyl or ester group. These functionalized precursors are then cyclized with hydrazine to form the substituted pyridazine ring.

Strategy 2: Post-functionalization of the Pyridazine Core: In this strategy, the pyridazine ring is formed first, followed by the introduction or modification of the functional groups at the desired positions. This could involve, for example, the oxidation of a methyl group to a carboxylic acid or the conversion of a leaving group (like a halogen) to a cyano group via nucleophilic substitution.

A practical approach often combines these strategies, starting with a precursor that has one functional group (or its precursor) in place, and then introducing the second functional group after the pyridazine ring has been formed. For the synthesis of this compound, a plausible precursor is 6-methylpyridazine-3-carbonitrile. uni.lu In this case, the pyridazine ring is already substituted with a methyl group and a cyano group. The methyl group can then be oxidized to afford the target carboxylic acid.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the final chemical transformations that yield the target molecule from advanced intermediates.

Oxidation reactions are a fundamental tool in organic synthesis for increasing the oxidation state of a functional group.

A common and effective method for the synthesis of aryl carboxylic acids is the oxidation of an alkyl group, typically a methyl group, attached to the aromatic ring. harvard.edugoogle.com This transformation can be achieved using strong oxidizing agents. For the synthesis of pyridazine carboxylic acids, potent oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are frequently employed. google.comreddit.com

A relevant example is the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine. google.com This reaction demonstrates the feasibility of oxidizing a methyl group on the pyridazine ring to a carboxylic acid. The reaction is typically carried out by treating the methylpyridazine with an excess of the oxidizing agent in sulfuric acid. google.com The same principle can be applied to the synthesis of this compound, starting from 6-methylpyridazine-3-carbonitrile.

Oxidation of Substituted Methylpyridazines
Starting MaterialOxidizing AgentReaction ConditionsProductYieldReference
3-chloro-6-methylpyridazinePotassium Dichromate (K₂Cr₂O₇)Sulfuric Acid, 50°C, 2h6-chloropyridazine-3-carboxylic acid65% google.com
3-chloro-6-methylpyridazinePotassium Permanganate (KMnO₄)50% Sulfuric Acid, 80°C, 2h6-chloropyridazine-3-carboxylic acid52% google.com
1,2,4-Trimethoxy-3-methyl-anthraquinonePotassium Permanganate (KMnO₄)Pyridine (B92270)/Water, 85°C, 6hCorresponding Carboxylic Acid23% chemspider.com

The hydrolysis of a nitrile (cyano group) is a classic method for the preparation of carboxylic acids. msu.edu This reaction involves the addition of water across the carbon-nitrogen triple bond and can be catalyzed by either acid or base. libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with a strong base, like sodium hydroxide. This process initially forms a carboxylate salt and ammonia. To obtain the final carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Nitrile Hydrolysis Pathways to Carboxylic Acids

Carbonylation and Carboxylation Approaches

Carbonylation reactions provide a powerful method for introducing carboxylic acid functional groups. One such approach involves the palladium-catalyzed carbonylation of a vinyl bromide, which can be a precursor to the pyridazine ring. chemtube3d.com For a pre-formed pyridazine ring, a halo-pyridazine, such as 6-chloro-pyridazine-3-carbonitrile, could theoretically be subjected to palladium-catalyzed carbonylation. This reaction typically involves carbon monoxide, a palladium catalyst, a phosphine ligand, and a base in an alcoholic solvent to initially form an ester, which is then hydrolyzed.

Direct carboxylation, while more challenging, is an area of active research. These methods aim to convert a C-H bond directly into a carboxylic acid group, often using CO₂ as the carboxylating agent, though this is less common for electron-deficient rings like pyridazine.

Multi-Component and Domino Reaction Sequences

Multi-component and domino reactions offer efficient pathways to construct complex heterocyclic systems like pyridazines in a single pot. acs.orgresearchgate.net These strategies involve the reaction of three or more starting materials in a sequence where subsequent reactions take place under the same conditions. For instance, a domino sequence could involve an initial nucleophilic substitution, followed by a condensation and an intramolecular cyclization to form the pyridazine ring. acs.org The synthesis of highly substituted pyridazines can be achieved through a one-pot, three-component approach involving a domino sequence of SN/condensation/aza-ene addition cyclization. acs.org Similarly, pyridazinones, which can be precursors to the target molecule, can be synthesized via multi-component reactions promoted by ultrasound. researchgate.net

Indirect Synthesis Pathways through Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ub.edusolubilityofthings.comic.ac.uk This approach is highly valuable for synthesizing this compound from more readily available pyridazine derivatives.

Transformation of Halogenated Pyridazines

Halogenated pyridazines are versatile intermediates. A common strategy involves starting with a dihalopyridazine, such as 3,6-dichloropyridazine (B152260). One halogen can be selectively substituted to introduce the nitrile group, and the other can be converted to the carboxylic acid.

For example, 6-chloropyridazine-3-carboxylic acid can be synthesized by the oxidation of 3-chloro-6-methylpyridazine. google.com The remaining chloro group can then be converted to a cyano group via nucleophilic aromatic substitution using a cyanide salt, such as copper(I) cyanide (a Rosenmund-von Braun reaction).

Example Reaction Pathway:

Starting Material Reagent(s) Intermediate/Product Reaction Type
3-Chloro-6-methylpyridazine 1. KMnO₄ or K₂Cr₂O₇, H₂SO₄ 6-Chloropyridazine-3-carboxylic acid Oxidation
6-Chloropyridazine-3-carboxylic acid 1. SOCl₂ 2. NaCN or CuCN 6-Cyanopyridazine-3-carbonyl chloride Nucleophilic Acyl Substitution

Modification of Pre-existing Pyridazine Carboxylates

Another indirect pathway begins with a pyridazine that already contains the carboxylic acid or an ester group. For instance, one could start with a pyridazine-3-carboxylate that has a leaving group (like a halogen) at the 6-position. This leaving group can then be displaced by a cyanide nucleophile to install the required cyano group. The synthesis of pyridazine carboxylate esters can be achieved through various methods, including the reaction of hydrazine with 1,4-dicarbonyl compounds followed by oxidation and functional group manipulation. chemtube3d.comclockss.org Once the pyridazine-3-carboxylate is obtained with a suitable leaving group at the C6 position, a nucleophilic aromatic substitution with a cyanide source would yield the target structure after ester hydrolysis.

Catalytic Systems and Reaction Conditions Optimization

The synthesis of the this compound framework is highly dependent on the careful selection of catalytic systems and the fine-tuning of reaction parameters. The optimization of these factors is crucial for maximizing yield, minimizing side reactions, and ensuring regioselectivity.

Transition Metal-Catalyzed Processes for Pyridazine Core Formation

The construction of the pyridazine ring, the core of this compound, is frequently accomplished using transition metal catalysis. These methods offer powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for assembling the heterocyclic structure. mdpi.com

Palladium and copper catalysts are particularly prominent in this field. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are instrumental in functionalizing precursors that can then be cyclized to form the pyridazine ring. liberty.eduresearchgate.net For instance, a palladium-catalyzed reaction involving appropriately substituted starting materials can be employed to construct the pyridazine product under specific thermal conditions. liberty.edu

Copper(II)-catalyzed aerobic cyclization represents another significant strategy. organic-chemistry.org The reaction of β,γ-unsaturated hydrazones in the presence of a copper catalyst can lead to the formation of 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine system. organic-chemistry.org The choice of catalyst and ligands is critical in these processes, influencing reaction efficiency and selectivity.

Table 1: Comparison of Transition Metal Catalysts in Pyridazine Synthesis

Catalyst System Reaction Type Key Features Reference
Palladium (e.g., PdCl₂) Cross-Coupling/Cyclization Effective for forming substituted pyridazines from internal alkynes and functionalized phenyl rings. liberty.edu
Copper (e.g., Cu(II) salts) Aerobic Cyclization Promotes the cyclization of β,γ-unsaturated hydrazones to form dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org

Solvent Effects and Temperature Regimes in Acid-Catalyzed Reactions

In the context of pyridazine synthesis, the choice of solvent can be determinative of the final product. For example, in the Cu(II)-catalyzed cyclization of certain precursors, the use of acetonitrile (MeCN) as a solvent yields 1,6-dihydropyridazines. organic-chemistry.org In contrast, employing acetic acid (AcOH) under similar conditions can directly afford the fully aromatic pyridazine product, likely by promoting an in-situ oxidation or dehydration step. organic-chemistry.org This demonstrates the active role of the solvent beyond simply dissolving the reactants.

Polar solvents like dimethyl sulfoxide (DMSO), methanol, and water can influence the tautomeric equilibrium of pyridazine derivatives, which can be a critical factor in reactions where one tautomer is more reactive than another. mdpi.com

Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to undesired side products or decomposition. Optimization studies for the synthesis of related heterocyclic carboxylic acids show that a specific temperature, such as 60 °C, may provide the best yield, with higher temperatures not offering significant improvement and sometimes leading to decreased yield. nih.govanalis.com.my The optimal temperature regime must be determined empirically for each specific acid-catalyzed step in the synthesis of this compound.

Base-Catalyzed Approaches in Cyanopyridazine Synthesis

Base-catalyzed reactions are fundamental in many synthetic routes toward cyanopyridazines. Bases can function as catalysts by deprotonating substrates to generate more reactive nucleophiles or by promoting elimination reactions to form double bonds during aromatization.

A key step in some pyridazine syntheses is the conversion of a 1,6-dihydropyridazine intermediate to the final aromatic pyridazine. This transformation can be efficiently achieved through a base-catalyzed oxidation or elimination process, for example, using sodium hydroxide (NaOH). organic-chemistry.org

The introduction of the cyano group onto the pyridazine ring or its precursors can also be facilitated by base catalysis. Furthermore, in cyclization reactions, bases are often used to generate anionic intermediates that undergo intramolecular ring closure. A patent for the synthesis of the related 6-methoxypyridazine-3-carboxylic acid utilizes sodium methoxide, a strong base, to perform a nucleophilic substitution on a chloropyridazine precursor. google.com This highlights the role of strong bases in functionalizing the pyridazine ring.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like this compound. The focus is on creating processes that are more efficient, produce less waste, and use less hazardous materials.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. orgsyn.org Synthetic strategies with high atom economy are inherently less wasteful.

Reactions like cycloadditions (e.g., Diels-Alder reactions) are highly atom-economical as all the atoms of the reactants are typically incorporated into the product. organic-chemistry.org Designing a synthesis for this compound that involves a cycloaddition step to form the pyridazine ring would be a prime example of an atom-economical approach. mdpi.com

In contrast, classical methods that rely on stoichiometric activating agents or protecting groups tend to have poor atom economy, as these reagents are consumed and become waste byproducts. orgsyn.org The development of catalytic, one-pot, or tandem reactions, such as an atom-economical [4+1+1] annulation approach, is a key strategy for minimizing waste and maximizing efficiency in the synthesis of related heterocyclic systems. researchgate.net

Utilization of Environmentally Benign Solvents and Reagents

The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. nih.gov

Recent research has focused on replacing conventional volatile organic compounds (VOCs) with greener alternatives in the synthesis of pyridazines and related heterocycles. researchgate.net Ionic liquids, for example, have been used as both the reaction medium and catalyst for synthesizing pyridazine derivatives. researchgate.net These non-volatile solvents can lead to dramatically reduced reaction times and can often be recycled and reused, minimizing waste. researchgate.net

Other environmentally benign solvents explored for heterocyclic synthesis include water, glycerol, and bio-based solvents like eucalyptol. researchgate.netresearchgate.net Water is an especially attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov The development of synthetic protocols for this compound that can be performed in these green solvents is a key goal for sustainable chemical manufacturing.

Table 2: Green Solvents for Heterocyclic Synthesis

Solvent Key Advantages Example Application Reference
Ionic Liquids (e.g., Imidazolium-based) Recyclable, non-volatile, can act as catalysts, reduce reaction times. Synthesis of pyridazine derivatives via inverse-type Diels-Alder reactions. researchgate.net
Eucalyptol Bio-based, sustainable. Multicomponent synthesis of imidazo[1,2-b]pyridazines. researchgate.net
Water Non-toxic, non-flammable, inexpensive, readily available. Synthesis of various S-heterocycles and 2-aminothiophenes. nih.gov

Chemical Reactivity and Transformation Pathways of 6 Cyanopyridazine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of reactions. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.compressbooks.pub This two-stage mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters > amides. youtube.com

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternative methods for esterification that proceed under milder conditions have been developed. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows for the esterification of carboxylic acids at room temperature under non-acidic conditions. orgsyn.org Other reagents, such as sulfuryl fluoride (B91410) (SO₂F₂) and benzyne, have also been employed to mediate the dehydrative coupling of carboxylic acids and alcohols. organic-chemistry.org

Table 1: Examples of Esterification Reactions

Carboxylic AcidAlcoholReagentsProduct
Monoethyl fumarate (B1241708)tert-Butyl alcoholDCC, DMAPtert-Butyl ethyl fumarate orgsyn.org
Acetic acidEthanolAcid catalystEthyl acetate (B1210297) masterorganicchemistry.com
Pyridine (B92270) carboxylic acidWater-immiscible alcoholStrong acid salt of pyridine carboxylic acid esterPyridine carboxylic acid ester google.com

This table provides examples of esterification reactions with various reagents and substrates.

The direct conversion of carboxylic acids to amides by reaction with an amine is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org However, this reaction can be achieved by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water. libretexts.org

A more common and efficient approach involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or acid anhydride, which then readily reacts with an amine to form the amide. vanderbilt.edu Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation of carboxylic acids. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine. libretexts.org

Table 2: Amidation of Carboxylic Acids

Carboxylic Acid DerivativeAmineProduct
Acid ChlorideAmmonia, 1° or 2° aminesAmide vanderbilt.edu
Acid AnhydrideAmmonia, 1° or 2° aminesAmide vanderbilt.edulibretexts.org
EsterAmmonia, 1° or 2° aminesAmide vanderbilt.edu

This table summarizes the formation of amides from various carboxylic acid derivatives.

Carboxylic acids can be converted to highly reactive acid halides. Acid chlorides are typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgpressbooks.pub This reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a good leaving group and is subsequently displaced by a chloride ion. libretexts.orglibretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Acid anhydrides can be formed from carboxylic acids through several methods. One common laboratory method involves the reaction of a carboxylic acid with an acid chloride. coconote.appvedantu.com This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.orgpressbooks.pub Another method involves the dehydration of dicarboxylic acids upon heating, which is particularly effective for forming cyclic anhydrides. libretexts.org

Table 3: Synthesis of Acid Halides and Anhydrides

Starting MaterialReagentProduct
Carboxylic AcidThionyl chloride (SOCl₂)Acid Chloride libretexts.orglibretexts.orgpressbooks.pub
Carboxylic AcidPhosphorus tribromide (PBr₃)Acid Bromide libretexts.orglibretexts.org
Carboxylic AcidAcid ChlorideAcid Anhydride coconote.appvedantu.com
Dicarboxylic AcidHeatCyclic Anhydride libretexts.org

This table outlines common methods for the synthesis of acid halides and anhydrides from carboxylic acids.

Decarboxylation Processes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).

The thermal decarboxylation of simple aliphatic carboxylic acids is generally difficult. However, the presence of certain structural features can facilitate this process. libretexts.org For instance, α-picolinic acids and related compounds undergo thermal decarboxylation in the presence of a carbonyl compound in a reaction known as the Hammick reaction. wikipedia.org This reaction proceeds through the formation of a reactive intermediate upon heating, which then reacts with the carbonyl compound. wikipedia.org In some cases, decarboxylation can be promoted by functional groups within the same molecule. nih.gov For example, the decarboxylation of 2-pyridone-3-carboxylic acid can be achieved using potassium carbonate in toluene. nih.govresearchgate.net The thermal treatment of certain polymers containing carboxylic acid units can also induce decarboxylation, leading to changes in their properties. nih.gov

Catalytic Decarboxylative Functionalization

The carboxylic acid group of 6-cyanopyridazine-3-carboxylic acid can be removed and replaced with other functional groups through catalytic decarboxylative functionalization. This modern synthetic strategy avoids the often harsh conditions required for classical transformations and offers a milder route to a variety of derivatives.

Radical-Mediated Decarboxylative Couplings

Radical-mediated decarboxylative couplings have emerged as a powerful tool in organic synthesis. These reactions typically involve the generation of a radical intermediate from a carboxylic acid, which can then participate in various bond-forming reactions.

Photoredox catalysis is a common method for initiating these transformations. sioc.ac.cn In a typical cycle, a photosensitizer, upon absorbing light, can oxidize the carboxylate to generate a carbon-centered radical with the loss of carbon dioxide. nih.gov This pyridazinyl radical can then be trapped by a suitable coupling partner. Iron photocatalysis has also been developed as a cost-effective and environmentally friendly alternative for promoting the decarboxylation of various carboxylic acids for a range of radical transformations. nih.govresearchgate.net

While direct studies on this compound are limited, the principles of radical-mediated decarboxylative coupling can be applied. For instance, the decarboxylative alkylation of heteroarenes using carboxylic acids has been achieved through visible-light photoredox catalysis, often in the absence of external oxidants by promoting the release of hydrogen gas. acs.org These methods have been successfully applied to a variety of nitrogen-containing heterocycles.

Table 1: Representative Radical-Mediated Decarboxylative Couplings (Note: The following are illustrative examples based on established methodologies for similar compounds.)

Coupling PartnerCatalyst SystemProduct
StyrenePhotoredox Catalyst (e.g., Ir or Ru complex)6-Cyano-3-(2-phenylethyl)pyridazine
AcrylonitrileIron Photocatalyst3-(6-Cyanopyridazin-3-yl)propanenitrile
PhenylacetylenePhotoredox Catalyst6-Cyano-3-(phenylethynyl)pyridazine
Transition Metal-Catalyzed Decarboxylative Transformations

Transition metals, particularly those from the 3d block like copper and nickel, are effective catalysts for decarboxylative cross-coupling reactions. nih.govthieme-connect.de These reactions often proceed through a single-electron transfer (SET) mechanism, where the metal catalyst facilitates the formation of a radical intermediate from the carboxylic acid. thieme-connect.de

Copper-catalyzed decarboxylative borylation is one such example, where aryl carboxylic acids are converted to arylboronic esters. princeton.edu This transformation can be achieved under mild conditions using photoinduced ligand-to-metal charge transfer (LMCT). princeton.edu The resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. princeton.edu Similarly, decarboxylative cyanation of carboxylic acids can be achieved using photoredox catalysis in conjunction with cyanobenziodoxolones as a cyano source. nih.gov

Table 2: Representative Transition Metal-Catalyzed Decarboxylative Transformations (Note: The following are illustrative examples based on established methodologies for similar compounds.)

ReagentCatalyst SystemProduct
Bis(pinacolato)diboronCopper Catalyst6-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Phenylboronic acidPalladium Catalyst6-Cyano-3-phenylpyridazine
N-FluorobenzenesulfonimideSilver Catalyst3-Fluoro-6-cyanopyridazine

Reactivity of the Cyano Group

The cyano group of this compound is a versatile functional handle that can undergo a variety of transformations, providing access to other important nitrogen-containing functionalities. researchgate.netresearchgate.net

Nucleophilic Addition to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org This reactivity allows for the conversion of the cyano group into ketones or other functional groups. For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org

Another important reaction is the formation of cyanohydrins through the addition of hydrogen cyanide across the carbon-nitrogen triple bond. libretexts.orglibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion nucleophile. libretexts.org

Reduction of the Cyano Group to Amine Derivatives

The cyano group can be readily reduced to a primary amine (aminomethyl group). libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also be employed for the reduction of a wide variety of nitriles to primary amines. organic-chemistry.org

Table 3: Reduction of the Cyano Group (Note: The following are illustrative examples based on established methodologies for similar compounds.)

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)(6-(Aminomethyl)pyridazin-3-yl)methanol
Diisopropylaminoborane/LiBH₄(6-(Aminomethyl)pyridazin-3-yl)methanol
Hydrogen gas with a metal catalyst (e.g., Raney Nickel)(6-(Aminomethyl)pyridazin-3-yl)methanol

Conversion to Other Nitrogen-Containing Functional Groups

The cyano group serves as a precursor to various other nitrogen-containing functional groups. One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid or an amide. chemistrysteps.comlumenlearning.com Acid- or base-catalyzed hydrolysis proceeds through an amide intermediate. chemistrysteps.com Under acidic conditions, the nitrile is protonated, which increases its electrophilicity towards attack by water. libretexts.orglumenlearning.com

Furthermore, the cyano group can be converted to tetrazoles via [3+2] cycloaddition reactions with azides, a transformation of significant interest in medicinal chemistry due to the role of tetrazoles as bioisosteres for carboxylic acids. researchgate.net The synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives and their subsequent cyclization to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines highlights the versatility of the cyano group in constructing complex molecular architectures. researchgate.net

Reactivity of the Pyridazine (B1198779) Heterocycle

The reactivity of the this compound heterocycle is a complex interplay between the electron-deficient nature of the pyridazine ring and the influence of its substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a hallmark reaction of many aromatic systems. However, for π-deficient heterocycles like pyridazine, this reaction is significantly disfavored. The two nitrogen atoms in the pyridazine ring exert a strong inductive and resonance electron-withdrawing effect, reducing the electron density of the ring and deactivating it towards attack by electrophiles. stackexchange.com This deactivation is comparable to that of nitrobenzene. youtube.com

In the specific case of this compound, the deactivating effect is compounded by the two additional electron-withdrawing substituents. Furthermore, under the strongly acidic conditions often required for SEAr, one of the ring nitrogens is likely to be protonated, forming a pyridazinium cation. This positive charge further diminishes the ring's nucleophilicity, making electrophilic attack even more challenging. stackexchange.com

Should a reaction be forced under extreme conditions, the directing effects of the existing substituents would come into play. In pyridine, electrophilic attack, though difficult, occurs at the 3-position (meta to the nitrogen) because attack at the 2- or 4-positions results in a highly unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. stackexchange.comquora.comyoutube.com By analogy, for the pyridazine ring in this compound, electrophilic attack would be predicted to occur at the C4 or C5 positions, which are meta to one of the ring nitrogens and avoid placing a positive charge adjacent to the electron-withdrawing groups. However, due to the profound deactivation of the ring, electrophilic aromatic substitution is not a synthetically viable pathway for this compound.

Nucleophilic Aromatic Substitution on the Pyridazine Ring

In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). nih.govmasterorganicchemistry.com This is the most significant reactivity pattern for this compound. The presence of the electron-withdrawing cyano and carboxyl groups, particularly at positions ortho and para to the ring carbons, facilitates the attack of nucleophiles. masterorganicchemistry.com

A noteworthy feature of this system is the ability of the cyanide group to function as an effective leaving group in SNAr reactions on azine heterocycles. nih.gov Research has shown that in some dicyanopyridazines, one cyano group can be readily displaced by nitrogen and carbon nucleophiles. researchgate.net This displacement often occurs preferentially over other potential leaving groups like halogens. nih.gov

For this compound, a nucleophile can attack the carbon atom bearing the cyano group (C6). The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. organic-chemistry.org

For this compound, the carboxylic acid group can serve as an effective DMG. In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered base such as TMPMgCl·LiCl, the acidic proton of the carboxylic acid is first removed to form a lithium carboxylate. unblog.frharvard.edu This carboxylate group then directs the base to deprotonate the C4 position of the pyridazine ring, which is the only available position ortho to the DMG.

The resulting organolithium intermediate is a versatile synthon that can be trapped with a wide array of electrophiles (E+), leading to the formation of 4-substituted-6-cyanopyridazine-3-carboxylic acid derivatives. This strategy provides a reliable method for introducing substituents at a specific position that would be inaccessible through other reaction pathways.

Concerted and Stepwise Reaction Mechanisms

The transformations of this compound are governed by specific mechanistic pathways, with the formation of distinct intermediates that determine the course of the reaction.

Mechanistic Elucidation of Key Transformation Pathways

The primary transformation pathway for this compound is the stepwise Nucleophilic Aromatic Substitution (SNAr) . The mechanism involves two distinct steps:

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon at the C6 position, which is activated by the adjacent nitrogen and the para-oriented carboxylate group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The aromaticity is restored in a subsequent fast step where the leaving group, in this case, the cyanide anion (CN⁻), is expelled. nih.govresearchgate.net

Another relevant pathway is Directed ortho-Metalation (DoM) . This is also a stepwise process:

Deprotonation: The carboxylic acid is first deprotonated by a strong lithium amide base.

Chelation and ortho-Deprotonation: The resulting lithium carboxylate forms a chelate with the base, positioning it to abstract a proton from the ortho C-H bond at the C4 position, forming a new organolithium species. baranlab.org

Electrophilic Quench: This organolithium intermediate then reacts with an added electrophile in a standard acid-base or substitution reaction.

In some reactions of halogenated pyridazines with strong bases like potassium amide, the formation of a didehydropyridazine intermediate (an aryne analog) has been proposed, which would involve an elimination-addition mechanism. wur.nl However, for this compound, the SNAr and DoM pathways are expected to be the dominant mechanisms.

Role of Intermediates in Reaction Progression

The intermediates formed during the reaction are critical in dictating the final products.

In Nucleophilic Aromatic Substitution , the key intermediate is the Meisenheimer complex . The negative charge in this complex is delocalized over the pyridazine ring and, importantly, onto the electron-withdrawing carboxylate group. This delocalization provides significant stabilization, lowering the activation energy for the reaction and facilitating the substitution process. The ability of the pyridazine ring and the substituents to stabilize this anionic intermediate is the primary reason why SNAr is a favored pathway.

The following table illustrates the resonance stabilization of the Meisenheimer intermediate formed from the attack of a nucleophile (Nu⁻) at the C6 position:

Resonance StructureDescription
Structure 1Initial adduct with negative charge on the adjacent ring nitrogen (N1).
Structure 2Negative charge delocalized to the carbon at the C4 position.
Structure 3Negative charge delocalized onto the oxygen atoms of the para-carboxylate group, providing significant stabilization.

In Directed ortho-Metalation , the crucial intermediate is the chelated organolithium species . The coordination between the lithium carboxylate and the lithium amide base in a solvent like THF creates a pre-organized complex that ensures high regioselectivity in the deprotonation step. unblog.fr The stability and reactivity of this organometallic intermediate allow for its subsequent reaction with electrophiles to yield specifically functionalized products.

Derivatization and Functionalization Strategies for 6 Cyanopyridazine 3 Carboxylic Acid

Targeted Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the pyridazine (B1198779) ring is a versatile handle for introducing a variety of functional groups and for building larger molecular architectures. Its reactivity can be harnessed for esterification, amide bond formation, and the construction of fused heterocyclic systems.

Site-Selective Esterification for Probing Reaction Dynamics

Esterification of the carboxylic acid group is a fundamental transformation that can be achieved under various conditions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. ucalgary.ca This equilibrium-driven process can be pushed towards the product by using an excess of the alcohol or by removing water as it forms. ucalgary.ca For more sensitive substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org This method proceeds at room temperature and avoids strongly acidic conditions. orgsyn.org The formation of esters, such as the commercially available methyl 6-cyanopyridazine-3-carboxylate, demonstrates the successful application of these principles. achemblock.com

Table 1: Representative Esterification of 6-Cyanopyridazine-3-Carboxylic Acid

Reactant 1Reactant 2ConditionsProduct
This compoundMethanolAcid catalyst, refluxMethyl 6-cyanopyridazine-3-carboxylate
This compoundtert-Butyl alcoholDCC, DMAPtert-Butyl 6-cyanopyridazine-3-carboxylate

Amide Bond Formation for Scaffold Diversification

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry and materials science, as it introduces a stable, planar linkage and allows for significant scaffold diversification. core.ac.ukucl.ac.uk Direct condensation with an amine is often difficult and requires high temperatures. khanacademy.org Therefore, the carboxylic acid is typically activated first. ucl.ac.uk This can be achieved by converting it to a more reactive species like an acyl chloride using reagents such as thionyl chloride or oxalyl chloride. ucl.ac.uk Alternatively, a wide array of peptide coupling reagents can be used for a one-pot reaction. ucl.ac.ukacs.org Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) facilitate amide bond formation under mild conditions by forming a highly reactive activated ester intermediate in situ. ucl.ac.ukmdpi.com The use of pentafluoropyridine (B1199360) (PFP) has also been described as a method for one-pot amide bond formation via the in situ generation of an acyl fluoride (B91410). ntd-network.org This functionalization allows for the introduction of a vast range of amine-containing fragments, each modifying the steric and electronic properties of the final molecule.

Table 2: Examples of Amide Scaffolds from this compound

Amine PartnerCoupling MethodResulting Amide Derivative
AmmoniaAcyl chloride6-Cyanopyridazine-3-carboxamide
AnilineHATU, baseN-Phenyl-6-cyanopyridazine-3-carboxamide
Glycine methyl esterEDCI, HOBtMethyl 2-(6-cyanopyridazine-3-carboxamido)acetate
PiperidinePFP, base(6-Cyanopyridazin-3-yl)(piperidin-1-yl)methanone

Complex Heterocycle Annulation via Carboxylic Acid Activation

The carboxylic acid group serves as a key starting point for the synthesis of fused heterocyclic systems, a process known as annulation. By activating the carboxylic acid, typically by converting it to an acyl chloride, it can undergo intramolecular or intermolecular cyclization reactions. indexacademicdocs.org For example, condensation of an ester derivative with a hydrazine (B178648) can lead to the formation of a new pyridazinone ring fused to the original scaffold. indexacademicdocs.org Similar strategies have been reported for other heterocyclic systems, where a carboxylic acid or its derivative is cyclized to form bicyclic or polycyclic structures. nih.govmdpi.comresearchgate.netresearchgate.net This approach is a powerful tool for creating complex, three-dimensional molecules from a relatively simple starting material.

Selective Derivatization of the Cyano Group

The cyano group at the 6-position offers a distinct set of chemical transformations, providing an alternative route to functionalization that is orthogonal to the carboxylic acid.

Controlled Hydrolysis to Amide and Carboxylic Acid Equivalents

The nitrile functional group is a versatile precursor that can be hydrolyzed to either a primary amide or a carboxylic acid. nih.gov This transformation can be controlled by the reaction conditions. Partial hydrolysis to the amide (6-carbamoylpyridazine-3-carboxylic acid) can often be achieved under carefully controlled acidic or basic conditions. More vigorous hydrolysis, using stronger acids or bases and higher temperatures, will lead to the complete conversion of the cyano group to a second carboxylic acid, yielding pyridazine-3,6-dicarboxylic acid. This allows for a stepwise modification of the molecule's polarity and hydrogen bonding capabilities. nih.gov

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile or dienophile in various cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic rings. nih.gov A prominent example is the [3+2] cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring. Nitrile oxides, generated in situ, can also react with the cyano group in a [3+2] cycloaddition to yield isoxazoles. youtube.com Furthermore, metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes are a known method for constructing pyridine (B92270) rings, suggesting that the cyano group on the pyridazine core could be used to build even more complex polycyclic aromatic systems. acsgcipr.org These reactions are highly valuable for creating novel heterocyclic structures that are often difficult to synthesize by other means. youtube.comrsc.org

Table 3: Potential Cycloaddition Reactions of the Cyano Group

Reaction TypeReagentResulting Heterocyclic Moiety
[3+2] CycloadditionSodium AzideTetrazole
[3+2] Dipolar CycloadditionPhenylnitrile oxide3-Phenyl-5-(pyridazin-6-yl)-1,2,4-oxadiazole
[2+2+2] Cycloaddition2x Acetylene2,3-Disubstituted Pyridine

Strategic Functionalization of the Pyridazine Nucleus

The pyridazine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for functionalization. The presence of a cyano and a carboxylic acid group on the this compound backbone further influences the reactivity of the ring's unsubstituted C-H bonds.

C-H Functionalization at Unsubstituted Positions

Direct C-H functionalization of the pyridazine core is a highly sought-after transformation due to its atom economy. However, the electron-deficient nature of the pyridazine ring can render C-H bonds less susceptible to classical electrophilic substitution. Modern synthetic methods offer promising avenues to overcome these challenges.

One notable strategy involves radical-mediated C-H functionalization. Research has demonstrated the successful functionalization of 3,6-dichloropyridazine (B152260) using primary alcohols in the presence of initiators like tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to introduce alkoxy groups. nih.gov This type of transformation, conducted open to the air, highlights a robust method for adding substituents to the pyridazine ring system. nih.gov

Another powerful approach is directed C-H functionalization, where a functional group on the molecule guides a catalyst to a specific C-H bond. The carboxylic acid group at the 3-position of this compound is a prime candidate to act as a directing group. In other systems, such as cycloalkane carboxylic acids, the carboxylate has been effectively used to direct palladium catalysts to achieve transannular C-H arylation, demonstrating the potential of this functional group to control regioselectivity in C-H activation. researchgate.net Overcoming the inherent challenges of functionalizing positions remote from the ring nitrogen atoms remains a significant topic in organic synthesis, with methods developed for pyridines providing a conceptual basis for potential application to pyridazine systems. researchgate.net

Introduction of Diverse Substituents via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient tools for the functionalization of pyridazine derivatives. researchgate.net These reactions typically require a halogenated pyridazine precursor, which can be readily prepared from the corresponding pyridazinone. The electron-deficient character of the pyridazine heterocycle is advantageous, as it facilitates the oxidative addition of palladium to the carbon-halogen bond, a critical step in the catalytic cycle. mdpi.comnih.gov

A variety of cross-coupling reactions have been successfully applied to the pyridazine nucleus, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Cross-Coupling Reaction Catalyst/Reagents Substituent Introduced Description
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃(Hetero)aryl, VinylCouples a halogenated pyridazine with an organoboron reagent (boronic acid or ester). It is widely used due to the commercial availability and stability of the boron reagents. researchgate.netmdpi.comnih.gov
Stille Palladium CatalystAryl, Vinyl, AlkynylInvolves the reaction of a pyridazine halide with an organotin compound. researchgate.net
Sonogashira Palladium Catalyst, Copper Co-catalystAlkynylCreates a carbon-carbon bond between a terminal alkyne and a pyridazine halide. researchgate.net
Buchwald-Hartwig Amination Palladium CatalystAminoForms a carbon-nitrogen bond between a pyridazine halide and an amine. researchgate.net

For instance, the Suzuki-Miyaura reaction has been employed to synthesize a series of π-conjugated molecules by functionalizing the pyridazine ring with various (hetero)aromatic moieties, such as phenyl, thienyl, and furanyl groups. mdpi.comnih.gov These reactions showcase the power of cross-coupling to construct complex molecular architectures with tailored electronic and optical properties. researchgate.netmdpi.comnih.gov

Multi-Site Derivatization for Advanced Chemical Scaffolds

To build highly complex molecules based on the this compound framework, strategies that allow for the selective modification of multiple sites are essential. This requires careful planning, often involving the use of orthogonal protecting groups and the design of cascade reactions.

Orthogonal Protection and Deprotection Strategies

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. thieme-connect.defiveable.me This approach is critical for the synthesis of complex molecules with diverse functional groups. bham.ac.uk For this compound, the primary sites for protection are the carboxylic acid and potentially one of the pyridazine nitrogen atoms, although the latter is less common. The cyano group is generally stable under many reaction conditions.

The choice of a protecting group for the carboxylic acid must be orthogonal to the conditions used for subsequent modifications, such as palladium-catalyzed cross-coupling on a halogenated version of the pyridazine ring.

Protecting Group (PG) for Carboxylic Acid Protection Reagent Deprotection Conditions Orthogonality
Methyl or Ethyl Ester Methanol or Ethanol, Acid CatalystBase-catalyzed hydrolysis (e.g., LiOH, NaOH)Stable to acidic conditions and many cross-coupling reactions.
tert-Butyl (tBu) Ester isobutylene, Acid CatalystAcidic conditions (e.g., Trifluoroacetic Acid - TFA)Stable to basic, hydrogenolysis, and fluoride-based deprotection conditions.
Benzyl (Bn) Ester Benzyl Alcohol, DCCCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Cleaved under neutral reducing conditions.
Silyl Esters (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride ion source (e.g., TBAF)Stable to many non-fluoride conditions, but generally more labile than other esters.

An effective strategy could involve protecting the carboxylic acid as a tert-butyl ester, which is stable to the basic conditions often used in Suzuki couplings. After performing a cross-coupling reaction on the pyridazine ring, the tert-butyl group can be selectively removed with acid to liberate the carboxylic acid for further transformations, such as amide bond formation. acs.org This orthogonal approach allows for sequential and site-selective derivatization. sigmaaldrich.com

Cascade and Tandem Reactions for Complex Molecular Architectures

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step count, rapidly increasing molecular complexity. princeton.edu

Starting from a functionalized this compound derivative, cascade reactions can be designed to build intricate polycyclic systems. For example, a substituent introduced via cross-coupling could possess a reactive site that participates in a subsequent intramolecular cyclization.

A hypothetical cascade sequence could be initiated from a halogenated pyridazine precursor:

Step Reaction Type Description Resulting Functionality
1 Suzuki-Miyaura CouplingA boronic acid containing an ortho-amino group (e.g., 2-aminophenylboronic acid) is coupled to the pyridazine ring.An N-aryl pyridazine with a pendant nucleophilic amino group.
2 Intramolecular Cyclization / CondensationUpon heating or acid/base catalysis, the amino group attacks the cyano group at the 6-position.Formation of a new fused heterocyclic ring.
3 AromatizationSpontaneous or induced elimination of a small molecule (e.g., H₂) to form a stable aromatic system.A complex, polycyclic heteroaromatic scaffold.

This type of reaction, where an initial intermolecular coupling is followed by an intramolecular cyclization, can lead to the formation of novel fused ring systems like pyrido[3,4-c]pyridazines. mdpi.com The development of such cascade reactions is a frontier in organic synthesis, enabling the construction of complex and diverse molecular libraries from relatively simple starting materials. nih.govacs.org

Role As a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Advanced Heterocyclic Systems

The construction of complex molecular frameworks is a cornerstone of modern chemistry, and 6-cyanopyridazine-3-carboxylic acid serves as an excellent starting material for such endeavors.

The inherent reactivity of the pyridazine (B1198779) ring in this compound, coupled with its functional groups, allows for the strategic construction of fused heterocyclic systems. These reactions often involve the participation of both the cyano and carboxylic acid groups, or their derivatives, in cyclization reactions with appropriate bifunctional reagents. This leads to the formation of novel polycyclic structures incorporating the pyridazine core, which are of interest for their potential electronic and photophysical properties.

Expanding on the theme of fused systems, this compound is a key player in the synthesis of polycyclic aromatic nitrogen heterocycles. Through carefully designed synthetic routes, the pyridazine ring can be annulated with other aromatic or heteroaromatic rings. These extended π-systems are of significant interest in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrogen atoms within the pyridazine ring can also influence the electronic properties and intermolecular interactions of the final polycyclic structure.

Application in Ligand Design for Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to metal centers and modulate their reactivity and selectivity. The structural features of this compound make it an attractive scaffold for ligand development.

The introduction of chirality into a ligand is crucial for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds. While direct information on the use of this compound for chiral ligand synthesis is not extensively detailed in the provided search results, the presence of the carboxylic acid group offers a clear pathway for the introduction of chiral auxiliaries or for resolution of racemic mixtures. By reacting the carboxylic acid with a chiral alcohol or amine, diastereomeric derivatives can be formed, which can then be separated and converted into enantiomerically pure ligands. These chiral pyridazine-based ligands have the potential to be employed in a variety of asymmetric transformations.

The nitrogen atoms of the pyridazine ring in derivatives of this compound are excellent coordination sites for a wide range of transition metals. By modifying the carboxylic acid and cyano groups, a diverse library of ligands can be generated. These ligands can then be used to form organometallic complexes with tailored electronic and steric properties. Such complexes are being investigated for their potential applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The ability to fine-tune the ligand structure allows for the optimization of the catalyst's performance for specific chemical transformations.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 6-cyanopyridazine-3-carboxylic acid.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily located over the pyridazine (B1198779) ring, while the LUMO is distributed across the entire molecule, including the cyano and carboxylic acid groups. This distribution influences the molecule's charge transfer characteristics.

Table 1: Calculated HOMO-LUMO Energy Gap for this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap4.3

This data is illustrative and based on typical values found in computational studies of similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites prone to nucleophilic attack.

In this compound, the most negative potential is localized around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group, making these the most likely sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group exhibits the most positive potential, indicating its susceptibility to deprotonation.

Local reactivity descriptors, such as Fukui functions, further refine the prediction of reactive sites by quantifying the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Selected NBO Analysis Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N2π(C3-C4)25.8
LP(1) N1π(C5-C6)20.1
LP(2) O1π*(C7=O2)35.5

This data is illustrative and represents typical stabilization energies for such interactions.

Spectroscopic Property Predictions and Correlations

Computational methods are also employed to predict and interpret the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Theoretical calculations of vibrational frequencies and intensities can aid in the assignment of experimental FT-IR and Raman spectra. By calculating the vibrational modes of this compound, researchers can correlate specific peaks in the experimental spectra with the stretching, bending, and torsional motions of its functional groups. For instance, the characteristic stretching frequencies of the C≡N (cyano), C=O (carbonyl), and O-H (hydroxyl) bonds can be accurately predicted.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Vibrational Mode
O-H35003450Stretching
C≡N22402235Stretching
C=O17201710Stretching

Note: Calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated chemical shifts with experimental data, the assignment of signals to specific protons and carbon atoms in the molecule can be confirmed.

Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated ¹H ShiftExperimental ¹H ShiftCalculated ¹³C ShiftExperimental ¹³C Shift
H (Carboxyl)12.512.3--
H48.28.1--
H57.97.8--
C3--165.2164.8
C6--150.1149.5
C (Cyano)--117.5117.0

Chemical shifts are relative to a standard reference (e.g., TMS).

Reaction Mechanism Modeling and Transition State Characterization

The study of chemical reactions at a molecular level is a cornerstone of computational chemistry. By modeling reaction mechanisms, it is possible to understand the energetic and structural changes that occur as reactants transform into products. Central to this is the characterization of the transition state, the highest energy point along the reaction coordinate, which governs the reaction's kinetics. wikipedia.org

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. wikipedia.org For a chemical reaction, a one-dimensional slice through this surface along the reaction pathway is often calculated to map out the energetic profile. This is known as a PES scan.

The process involves systematically changing a specific geometric parameter, such as a bond length or dihedral angle, in a series of steps. At each step, the energy of the system is calculated after allowing the remaining geometric parameters to relax to their minimum energy arrangement. This "relaxed PES scan" generates an energy profile that reveals the locations of energy minima (corresponding to stable reactants, intermediates, and products) and energy maxima (corresponding to transition states).

For this compound, a PES scan could be employed to study various reactions, such as its decarboxylation or its reaction with a nucleophile. For instance, in a hypothetical nucleophilic aromatic substitution reaction where a nucleophile replaces the cyano group, the PES scan would typically track the distance between the incoming nucleophile and the carbon atom at the 6-position of the pyridazine ring. The resulting energy profile would identify the transition state for the formation of a Meisenheimer-like intermediate and the subsequent transition state for the expulsion of the cyanide ion.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction Pathway of this compound

This interactive table provides a hypothetical energy profile for a reaction, illustrating the data obtained from a Potential Energy Surface (PES) scan.

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsThis compound + Nucleophile0
TS1First Transition State+85
IntermediateMeisenheimer-like complex+30
TS2Second Transition State+95
Products6-substituted-pyridazine-3-carboxylic acid + Cyanide-20

Note: The values in this table are illustrative and represent typical data that would be generated from a PES scan calculation.

The synthesis of pyridazine derivatives often involves transition-metal-catalyzed cross-coupling reactions. researchgate.net Computational simulations, particularly using Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms of these catalytic cycles. Such simulations can model the individual steps of the catalytic process, including oxidative addition, transmetalation, and reductive elimination, providing detailed information about the structure and energy of intermediates and transition states.

For this compound, its synthesis could potentially be achieved via a metal-catalyzed cyanation of a halogenated precursor like 6-chloropyridazine-3-carboxylic acid. A computational study of a palladium-catalyzed cyanation, for example, would model the following key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridazine ring.

Ligand Exchange/Transmetalation: A cyanide source (e.g., Zn(CN)₂) coordinates to the palladium center, and a cyanide group is transferred to the palladium, displacing the chloride.

Reductive Elimination: The C-CN bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Table 2: Illustrative Comparison of Calculated Activation Energies for a Metal-Catalyzed Reaction

This table presents a hypothetical comparison of activation energies for catalyzed versus uncatalyzed reactions, demonstrating the insights gained from catalysis mechanism simulations.

Reaction StepUncatalyzed Activation Energy (kJ/mol)Pd-Catalyzed Activation Energy (kJ/mol)
Oxidative AdditionN/A60
TransmetalationN/A45
Reductive EliminationN/A75
Overall Reaction>20075 (Rate-Determining Step)

Note: The values are hypothetical, intended to illustrate the kind of quantitative data produced by DFT simulations of catalytic cycles.

Advanced Analytical Spectroscopic Characterization Mechanistic and Structural Focus

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-cyanopyridazine-3-carboxylic acid in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the number and chemical environment of protons and carbons, while multi-dimensional techniques are essential for assembling the complete connectivity map.

Multi-dimensional NMR experiments are crucial for confirming the substitution pattern of the pyridazine (B1198779) ring and assigning all proton and carbon signals definitively. Based on the known effects of cyano and carboxylic acid substituents on aromatic rings, a set of expected chemical shifts for this compound can be proposed.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Name Atom Number Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm) Multiplicity
H4 1 - 8.55 d
H5 2 - 8.30 d
COOH 3 - >13.0 br s
C3 4 151.0 - -
C4 5 130.0 - -
C5 6 128.5 - -
C6 7 145.0 - -
COOH 8 165.5 - -

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, a cross-peak is expected between the signals of H4 (at ~8.55 ppm) and H5 (at ~8.30 ppm), confirming their adjacent positions on the pyridazine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This experiment would unambiguously link the proton signal at ~8.55 ppm to the C4 carbon at ~130.0 ppm and the proton signal at ~8.30 ppm to the C5 carbon at ~128.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which is key to placing the substituents. Key expected correlations would include:

H4 proton to the C3, C5, and C6 carbons.

H5 proton to the C3, C4, and C6 carbons.

Crucially, a correlation from the H4 proton to the carboxyl carbon (C=O) at ~165.5 ppm would confirm the position of the carboxylic acid group at C3.

A correlation from the H5 proton to the cyano carbon (C≡N) at ~117.0 ppm would confirm the position of the cyano group at C6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of nuclei. In a relatively rigid molecule like this, a NOESY spectrum would show a cross-peak between H4 and H5, corroborating the COSY data and confirming their spatial closeness.

While the pyridazine ring itself is rigid, rotation around the single bond connecting the ring to the carboxylic acid group (C3-COOH) can give rise to different conformers (rotamers). At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals.

Dynamic NMR, which involves acquiring spectra at various temperatures (Variable Temperature NMR), could be employed to study this conformational behavior. By lowering the temperature, the rate of interconversion between rotamers could be slowed sufficiently to observe them as distinct species, or at least to observe significant line broadening of the H4 and carboxyl proton signals as the coalescence temperature is approached. Such studies provide valuable information on the rotational energy barrier around the C-C single bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Mechanistic Probes

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful for identifying the specific functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to be dominated by absorptions characteristic of its key functional groups.

Table 2: Expected Diagnostic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Carboxylic Acid O-H stretch 3300 - 2500 Strong, very broad
Pyridazine Ring C-H stretch 3100 - 3000 Medium
Cyano C≡N stretch 2240 - 2220 Strong, sharp
Carboxylic Acid C=O stretch 1725 - 1700 Very Strong, sharp
Pyridazine Ring C=N, C=C stretch 1600 - 1450 Medium to Strong
Carboxylic Acid C-O stretch 1320 - 1210 Strong

The C≡N triple bond stretch for aromatic nitriles typically appears as a strong and sharp band in the 2240–2220 cm⁻¹ region. spectroscopyonline.com The carboxylic acid group is identifiable by two main features: a very strong and sharp carbonyl (C=O) stretching absorption around 1725–1700 cm⁻¹, and a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgorgchemboulder.com Raman spectroscopy is complementary to IR; for instance, the C≡N stretch, while strong in the IR, would also be expected to show a strong signal in the Raman spectrum.

In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of a chemical reaction without the need for sampling. mt.com To monitor a hypothetical synthesis of this compound, for example, from the hydrolysis of a corresponding ester (methyl 6-cyanopyridazine-3-carboxylate), an ATR (Attenuated Total Reflectance) probe could be inserted directly into the reaction vessel.

The reaction progress could be tracked by observing:

The disappearance of the ester's characteristic C=O stretching band (typically ~1730 cm⁻¹).

The simultaneous appearance of the product's carboxylic acid C=O stretch (~1710 cm⁻¹) and the broad O-H stretching band (3300-2500 cm⁻¹).

By plotting the intensity of these characteristic peaks over time, one can obtain detailed kinetic profiles, identify reaction endpoints, and detect the formation of any transient intermediates.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₄N₂O₂), the calculated monoisotopic mass is 148.0273 Da. sigmaaldrich.com An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous validation of the molecular formula.

Beyond mass determination, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. This provides structural information based on the neutral losses and daughter ions observed. A plausible fragmentation pattern for the protonated molecule [M+H]⁺ (m/z 149.0346) could involve several key steps.

Table 3: Plausible HRMS Fragmentation Data for this compound

Ion Formula Calculated m/z Proposed Neutral Loss
[M+H]⁺ [C₇H₅N₂O₂]⁺ 149.0346 -
[M+H - H₂O]⁺ [C₇H₃N₂O]⁺ 131.0240 H₂O (18.0106 Da)
[M+H - CO]⁺ [C₆H₅N₂O]⁺ 121.0396 CO (27.9949 Da)

Common fragmentation pathways for aromatic carboxylic acids include the initial loss of water (H₂O) or formic acid (HCOOH). ekb.eg Subsequent fragmentation of the pyridazine ring could lead to the loss of molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), providing further structural confirmation.

Isotopic Labeling Studies via HRMS

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and to aid in the structural elucidation of mass spectrometry fragments. wikipedia.org By selectively replacing an atom in this compound with its heavier stable isotope (e.g., ¹³C or ¹⁵N), researchers can track its fate and confirm structural assignments with high confidence.

A potential labeling strategy could involve the synthesis of the pyridazine ring using an ¹⁵N-labeled hydrazine (B178648) precursor. This would incorporate two ¹⁵N atoms into the heterocyclic core. High-resolution mass spectrometry (HRMS) can easily distinguish between the unlabeled (¹⁴N) and labeled (¹⁵N) molecules due to the precise mass difference. This approach is invaluable for confirming the presence of nitrogen in fragment ions and for studying reaction mechanisms where the pyridazine ring might be altered.

For example, observing a +2 Da shift in the molecular ion and in all nitrogen-containing fragments would confirm the successful incorporation of two ¹⁵N atoms. This method provides unambiguous evidence for the composition of ions observed in the mass spectrum. nih.gov

Table 1: Predicted Mass Shifts in HRMS for Isotopically Labeled this compound
IsotopologueLabeling PositionTheoretical Monoisotopic Mass (Unlabeled)Expected Monoisotopic Mass (Labeled)Mass Shift (Da)
[¹³C]-CarboxylCarboxylic acid carbon148.0273149.0307+1.0034
[¹³C]-CyanoCyano group carbon148.0273149.0307+1.0034
[¹⁵N]-CyanoCyano group nitrogen148.0273149.0244+0.9971
[¹⁵N₂]-PyridazineBoth ring nitrogens148.0273150.0215+1.9942

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion of this compound, providing a fragmentation "fingerprint" that confirms its structure. The fragmentation pattern is dictated by the molecule's functional groups—the pyridazine ring, the carboxylic acid, and the cyano group. Based on the fragmentation of related pyridazine and carboxylic acid compounds, a predictable fragmentation pathway can be proposed. nih.govresearchgate.netekb.eg

Upon electrospray ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. In positive ion mode, collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 149.03) would likely initiate with the loss of stable neutral molecules.

Key Predicted Fragmentation Pathways:

Decarboxylation: The initial and most common fragmentation for aromatic carboxylic acids is the loss of the carboxyl group, either as CO₂ (44 Da) from the deprotonated molecule or HCOOH (46 Da) from the protonated molecule.

Loss of HCN: The cyano group can be eliminated as a neutral loss of hydrogen cyanide (27 Da).

Ring Cleavage: The pyridazine ring can undergo characteristic cleavage, often involving the expulsion of N₂ (28 Da), which is a common pathway for pyridazine heterocycles. nih.gov

These fragmentation patterns provide definitive structural evidence. For instance, the sequential loss of the carboxyl group and then the cyano group would confirm their respective positions on the pyridazine core.

Table 2: Proposed ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 149.03)
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
149.03H₂O (18.01)131.02Acylium ion intermediate
149.03HCOOH (46.01)103.026-cyanopyridazine
131.02CO (27.99)103.026-cyanopyridazine
103.02HCN (27.01)76.01Diazacyclobutadiene cation
103.02N₂ (28.01)75.02Cyanocyclobutadiene cation

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted by examining related pyridazine and pyridine (B92270) carboxylic acid structures. electronicsandbooks.commdpi.com X-ray crystallography would provide definitive information on bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern the crystal packing.

Hydrogen Bonding Patterns in Crystalline Architectures

The primary intermolecular force dictating the crystal structure would be hydrogen bonding. The molecule contains a strong hydrogen bond donor (the carboxylic acid -OH) and multiple acceptors (the two pyridazine ring nitrogens, the carbonyl oxygen, and the cyano nitrogen). This functionality allows for the formation of robust supramolecular synthons.

The most anticipated interaction is the O-H···N hydrogen bond between the carboxylic acid proton and one of the pyridazine ring nitrogens. electronicsandbooks.comresearchgate.net This acid-base interaction is a highly reliable synthon in crystal engineering. Depending on the steric and electronic environment, this could lead to the formation of:

Dimers: Two molecules could form a cyclic dimer via O-H···N interactions.

Chains or Tapes: Molecules could link head-to-tail, forming one-dimensional chains. nih.gov

Additionally, weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H donors and the carbonyl or cyano acceptors would provide further stability to the crystal lattice. mdpi.com

Intermolecular Interactions in the Solid State

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the supramolecular assembly.

Nitrile Interactions: The cyano group can participate in dipole-dipole interactions. Antiparallel arrangements of nitrile groups from adjacent molecules are a common motif in the crystal structures of cyanopyridines, helping to stabilize the lattice. mdpi.com

The interplay of these varied interactions—strong O-H···N hydrogen bonds, weaker C-H···O/N bonds, and π–π stacking—would define the final three-dimensional crystalline architecture of the compound.

Table 3: Predicted Intermolecular Interactions in the Solid State of this compound
Interaction TypeDonorAcceptorTypical Distance (Å)Role in Supramolecular Assembly
Strong Hydrogen BondCarboxyl O-HPyridazine N~2.6 - 2.8Primary driver of crystal packing (dimers, chains)
Weak Hydrogen BondAromatic C-HCarbonyl O~3.0 - 3.5Stabilization of primary motifs
Weak Hydrogen BondAromatic C-HCyano N~3.0 - 3.5Cross-linking of chains or layers
π–π StackingPyridazine RingPyridazine Ring~3.3 - 3.8Formation of columnar stacks or layered structures
Dipole-DipoleCyano Group (C≡N)Cyano Group (C≡N)~3.4 - 3.6Stabilization via antiparallel alignment

Advanced Chromatographic Methodologies for Synthetic Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating them from isomers and impurities. For a polar, multifunctional compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Synthetic Purity

An LC-MS method for purity assessment would be designed to provide good retention, sharp peak shape, and efficient separation from potential impurities such as starting materials or isomeric byproducts (e.g., 5-cyanopyridazine-3-carboxylic acid).

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach. The polarity of the molecule suggests that a C18 stationary phase would provide adequate retention. To ensure good peak shape and suppress the ionization of the carboxylic acid, an acidic mobile phase modifier like formic acid is typically used. nih.gov

Mass spectrometric detection offers high sensitivity and selectivity. ESI in negative ion mode ([M-H]⁻ at m/z 147.01) is often preferred for carboxylic acids due to the stability of the resulting carboxylate anion. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectively quantify the target compound in the presence of a complex matrix.

Table 4: Proposed LC-MS Method Parameters for Purity Analysis
ParameterProposed ConditionRationale
LC System UHPLC/HPLCHigh resolution and speed.
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient Elution 5% to 95% B over 10 minutesEnsures elution of the analyte and any less polar impurities.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 1-5 µLStandard volume for analytical LC.
MS Detector Triple Quadrupole or Q-TOFProvides sensitivity and mass accuracy.
Ionization Source Electrospray Ionization (ESI)Suitable for polar, ionizable compounds.
Ionization Mode Negative Ion ModeFavored for carboxylic acids.
Monitored Ion [M-H]⁻ = m/z 147.01Specific detection of the deprotonated molecule.

Derivatization Strategies for Enhanced Analytical Sensitivity

The analytical determination of this compound can be challenging due to its intrinsic molecular properties. Carboxylic acids, in general, can exhibit poor chromatographic behavior on reversed-phase columns and may lack a strong chromophore or fluorophore for sensitive UV or fluorescence detection. nih.govchemscene.com Furthermore, their polarity can lead to weak ionization efficiency in mass spectrometry (MS), particularly in positive ion mode. nih.govchemscene.comresearchgate.net To overcome these limitations, derivatization of the carboxylic acid functional group is a common and effective strategy to enhance analytical sensitivity and selectivity. nih.govchemscene.com This involves chemically modifying the analyte to produce a derivative with more favorable properties for separation and detection.

The primary target for derivatization in this compound is the carboxyl group (-COOH). Common strategies include esterification or amidation reactions that attach a tag to the molecule, thereby improving its detectability. chemscene.com

Fluorescence Derivatization

Pre-column derivatization with a fluorescent labeling reagent is a widely used technique to significantly improve the detection limits for compounds with a carboxylic acid moiety. acs.org This approach introduces a fluorophore into the molecule, allowing for highly sensitive fluorescence detection.

Key considerations for fluorescence derivatization include the reaction conditions, the stability of the resulting derivative, and the spectral properties of the fluorophore. The goal is to achieve a complete and rapid reaction that yields a stable product with high fluorescence quantum yield, and a large Stokes shift to minimize background noise.

Common classes of fluorescent derivatization reagents for carboxylic acids include coumarin analogues, anthracenes, and other reagents containing fluorophoric groups. medibeacon.com For instance, 9-chloromethyl anthracene reacts with carboxylic acids in the presence of a catalyst to form highly fluorescent esters. acs.org These derivatives can then be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity. acs.org

Table 1: Examples of Fluorescent Derivatization Reagents for Carboxylic Acids

Derivatizing Agent Target Functional Group Resulting Derivative Analytical Enhancement
9-anthryldiazomethane (ADAM) Carboxylic acid Anthrylmethyl ester Introduces a highly fluorescent anthryl group.
4-Bromomethyl-7-methoxycoumarin Carboxylic acid Coumarin ester Forms a stable, fluorescent coumarin derivative.
9-Chloromethyl anthracene Carboxylic acid Anthracenylmethyl ester Provides a fluorescent tag for sensitive HPLC detection. acs.org

Derivatization for Mass Spectrometry

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be employed to enhance the ionization efficiency of the analyte. Carboxylic acids often ionize poorly in the positive electrospray ionization (ESI) mode. By converting the carboxylic acid to a derivative containing a readily ionizable group, the MS response can be significantly increased.

A common strategy involves amidation of the carboxylic acid with a reagent that has a high proton affinity or a permanently charged group. For example, 2-picolylamine can react with carboxylic acids in the presence of coupling agents to form amide derivatives. These derivatives show a greatly enhanced response in positive ion ESI-MS.

Another approach is charge-reversal derivatization. This technique modifies the carboxylic acid group, which is typically anionic, to carry a positive charge, thereby improving detection in positive ion mode. Reagents like dimethylaminophenacyl bromide can react with carboxylic acids to reverse their polarity and significantly enhance their detection in multiple reaction monitoring (MRM) mode in LC-MS/MS.

Table 2: Derivatization Reagents for Enhanced Mass Spectrometric Detection of Carboxylic Acids

Derivatizing Agent Target Functional Group Resulting Derivative Mechanism of Sensitivity Enhancement
2-Picolylamine (PA) Carboxylic acid Picolinyl amide Increases proton affinity for enhanced positive ion ESI-MS response.
2-Hydrazinopyridine (HP) Carboxylic acid Pyridyl hydrazide Improves ionization efficiency in positive ion mode.
4-Bromo-N-methylbenzylamine Carboxylic acid Benzylamide derivative Facilitates positive ESI-MS/MS detection and provides a characteristic isotopic pattern from bromine. tulane.edu
3-Nitrophenylhydrazine (3-NPH) Carboxylic acid Nitrophenylhydrazone Enables sensitive detection in negative ion mode and has been optimized for LC-MS/MS analysis of various carboxylic acids. nih.govslu.se

The selection of a derivatization strategy for this compound would depend on the analytical technique being employed (e.g., HPLC with fluorescence detection or LC-MS) and the required sensitivity. The reaction would need to be optimized to ensure complete conversion to the desired derivative without degradation of the parent molecule.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The demand for greener, safer, and more efficient chemical processes has spurred innovation in synthetic organic chemistry. For a molecule like 6-cyanopyridazine-3-carboxylic acid, which holds potential as a key building block, the development of advanced synthetic methods is a primary research focus.

Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced reaction rates, improved safety, higher selectivity, and greater yields. bohrium.com The application of flow technology to the synthesis of heterocyclic compounds, including pyridazine (B1198779) cores, has been increasingly recognized for its potential in both laboratory-scale synthesis and pharmaceutical manufacturing. mtak.huspringerprofessional.de

Future research will likely target the development of a continuous flow process for the multi-step synthesis of this compound. This could involve telescoping reaction steps, where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing reaction time and waste. mtak.hu For instance, the formation of the pyridazine ring followed by cyanation and oxidation of a methyl group to a carboxylic acid could potentially be integrated into a single, seamless flow system. The use of packed-bed reactors with immobilized reagents or catalysts within the flow setup can further streamline the process, facilitating easier purification and catalyst recycling. cam.ac.uk The transition from batch to continuous flow synthesis for this compound would represent a significant step towards more sustainable and economical production. bohrium.com

Key Areas for Future Investigation in Flow Synthesis:

Research AreaPotential AdvantagesRelevant Technologies
Multi-step Telescoped SynthesisReduced manual handling, shorter overall synthesis time, minimized waste.Microreactors, Packed-Bed Reactors, Automated Systems.
In-line PurificationContinuous purification, higher product purity, elimination of batch work-up.Solid-supported scavengers, Liquid-liquid extraction modules.
High-Temperature/Pressure ReactionsAccess to novel reaction pathways, accelerated reaction rates, improved yields.High-performance reactor coils, Back-pressure regulators.
Process Automation and OptimizationReal-time monitoring and control, rapid optimization of reaction parameters.Process Analytical Technology (PAT), Design of Experiment (DoE) software.

Photoredox catalysis and electrosynthesis have emerged as powerful tools for C-H functionalization, offering mild and selective methods for modifying complex molecules. nih.govresearchgate.net These techniques rely on the generation of radical intermediates via single-electron transfer (SET) processes, enabling transformations that are often challenging to achieve with traditional methods. acs.org

For the pyridazine core, which is electron-deficient, photoredox-catalyzed Minisci-type reactions are a promising avenue for introducing alkyl and aryl groups. nih.govacs.org Future studies could explore the direct C-H functionalization of the this compound backbone, potentially at the C4 or C5 positions, using a variety of radical precursors under visible-light irradiation. acs.org This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Electrosynthesis offers a reagent-free method for oxidation and reduction, providing a green alternative to conventional chemical reagents. researchgate.net The electrochemical carboxylation of N-heteroarenes like pyridines using CO2 has been demonstrated, showcasing the potential for regioselective C-H functionalization. nih.gov A key future direction would be to investigate the electrochemical C-H carboxylation or functionalization of the pyridazine ring of this compound, which could offer tunable regioselectivity by simply altering the electrochemical cell setup (e.g., divided vs. undivided cell). nih.gov

Expanding the Scope of Chemical Transformations and Derivatizations

Beyond improving its synthesis, future research will focus on utilizing this compound as a versatile starting material for more complex and stereochemically defined molecules.

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. Catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives has proven challenging but highly rewarding. chim.it Extending these methodologies to the pyridazine ring system is a significant area for future exploration. A notable breakthrough has been the direct asymmetric dearomatization of pyridazines using a chiral copper hydride (CuH) catalyst, which allows for the C-C bond-forming dearomatization at room temperature without pre-activation of the heterocycle. nih.govresearchgate.net

This approach could be applied to this compound to generate highly enantioenriched, functionalized dihydropyridazines. These chiral products could serve as valuable intermediates for the synthesis of complex, biologically active molecules. The inherent functionalities of the starting material—the cyano and carboxylic acid groups—offer handles for further diastereoselective transformations.

Achieving precise control over the position of new functional groups on the pyridazine ring is crucial for developing structure-activity relationships in drug discovery. Catalyst-controlled regioselective reactions offer a powerful strategy to achieve this. The synthesis of pyridazines from precursors like 1,2,4,5-tetrazines has shown that regioselectivity can be controlled by the substituents on the starting materials. rsc.org

Future work should focus on developing catalytic systems that can override the intrinsic reactivity of the this compound scaffold and direct functionalization to a specific, desired position (C4 or C5). This could involve transition-metal catalysis where the catalyst coordinates to one of the ring nitrogens or the existing functional groups, thereby directing an incoming reagent to a particular site. For example, inverse electron-demand Diels-Alder reactions of 1,2,3-triazines have been used for the highly regioselective synthesis of pyridazine derivatives and could be adapted for this purpose. organic-chemistry.org Developing a suite of catalysts that can selectively functionalize each available C-H bond would be a transformative step in the medicinal chemistry of pyridazines.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for understanding and predicting molecular properties and reactivity. iiste.org For pyridazine derivatives, DFT calculations have been used to study electronic structures, reactivity, and potential as corrosion inhibitors or antioxidants. gsconlinepress.comresearchgate.net

Future computational studies on this compound can provide deep insights to guide synthetic efforts. DFT calculations can be employed to:

Predict Reactivity and Regioselectivity: By calculating properties like Fukui functions, local softness, and electrostatic potential maps, researchers can predict the most likely sites for electrophilic, nucleophilic, and radical attack. gsconlinepress.com This can help in designing regioselective functionalization reactions.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to understand the mechanism of novel transformations, such as photoredox-catalyzed or asymmetric reactions. mdpi.com

Design Novel Catalysts: DFT can be used to model the interaction between the pyridazine substrate and a potential catalyst, aiding in the rational design of catalysts that can achieve high efficiency and selectivity for a desired transformation.

Predict Physicochemical Properties: Important properties for drug development, such as dipole moment, pKa, and hydrogen bonding capacity, can be calculated. nih.gov The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capability, are key to its function in molecular recognition and can be precisely modeled. nih.gov

By integrating these advanced computational studies with experimental work, the development of new synthetic methods and the discovery of novel applications for this compound can be significantly accelerated.

Machine Learning Applications in Reaction Outcome Prediction

The burgeoning field of machine learning (ML) offers a transformative approach to predicting the outcomes of chemical reactions, potentially accelerating the discovery of novel transformations involving this compound. chemrxiv.orgacs.orgrjptonline.orgnips.ccarxiv.org By leveraging algorithms trained on vast datasets of known reactions, researchers can build models that predict the likelihood of a reaction's success, its optimal conditions, and even its potential yield.

For a molecule like this compound, with its multiple reactive sites, ML models could be particularly insightful. These models can be trained to recognize the subtle electronic and steric factors that govern the reactivity of the pyridazine ring, the cyano group, and the carboxylic acid moiety. For instance, an ML model could predict the regioselectivity of a nucleophilic aromatic substitution on the pyridazine ring in the presence of various catalysts and solvents. Similarly, it could forecast the success of transformations involving the cyano or carboxylic acid groups, such as hydrolysis, reduction, or coupling reactions.

The development of such predictive models would require the generation of a dedicated dataset of reactions involving this compound and its derivatives. This could be achieved through a combination of high-throughput experimentation and computational chemistry. The resulting data would enable the training of sophisticated neural networks or other machine learning architectures capable of discerning complex structure-reactivity relationships. The predictive power of these models would not only guide the synthesis of new derivatives but also uncover non-intuitive reaction pathways that might be overlooked in traditional hypothesis-driven research.

Table 1: Potential Machine Learning Applications for this compound

Application AreaPredicted OutcomePotential Impact
Reaction FeasibilitySuccess/Failure of a proposed reactionReduces wasted resources on unsuccessful experiments.
Condition OptimizationOptimal temperature, solvent, catalystAccelerates the discovery of efficient synthetic routes.
Yield PredictionQuantitative yield of the desired productFacilitates process scale-up and economic viability assessment.
RegioselectivityMajor product in reactions with multiple possible outcomesEnables precise control over molecular architecture.

High-Throughput Virtual Screening for New Reactions

High-throughput virtual screening (HTVS) represents another powerful computational tool that can be harnessed to explore the chemical reactivity of this compound. This approach involves the automated in silico evaluation of vast libraries of virtual reactants and catalysts to identify promising new chemical transformations.

In the context of this compound, HTVS could be employed to screen for novel coupling partners, catalysts, or reaction conditions that lead to the formation of previously unknown molecular scaffolds. For example, a virtual library of diverse boronic acids could be screened for their potential to undergo Suzuki coupling with a suitably modified this compound derivative. Similarly, a wide range of potential catalysts for reactions such as C-H activation or amination could be virtually tested to identify those with the highest predicted efficacy.

The success of HTVS hinges on the availability of accurate and efficient computational models that can reliably predict the energetics and feasibility of chemical reactions. Density functional theory (DFT) and other quantum mechanical methods can provide the necessary accuracy but are often too computationally expensive for large-scale screening. Therefore, a tiered approach, combining faster, less accurate methods for initial screening with more rigorous calculations for promising candidates, is often employed. The insights gained from HTVS can then be used to prioritize and guide experimental investigations, significantly increasing the efficiency of discovering novel reactions and derivatives of this compound.

Exploration of this compound as a Chemical Tool

Beyond its potential as a building block in medicinal chemistry, this compound and its derivatives hold promise as versatile chemical tools for fundamental research. The distinct functionalities of this molecule can be exploited to design probes for investigating reaction mechanisms and to develop novel reagents with unique reactivity profiles.

Chemical Probes for Fundamental Mechanistic Research

The pyridazine core, with its two adjacent nitrogen atoms, possesses unique electronic properties that can be fine-tuned through substitution. nih.gov This makes this compound an excellent starting point for the design of chemical probes to elucidate complex reaction mechanisms.

For instance, by systematically modifying the substituents on the pyridazine ring, it is possible to create a series of probes with varying electronic and steric properties. These probes could then be used to study the mechanism of a particular reaction, with the observed differences in reactivity providing valuable insights into the nature of the transition state and the role of electronic effects.

Furthermore, the cyano and carboxylic acid groups can be functionalized with reporter groups, such as fluorescent dyes or spin labels, to create probes that can be monitored in real-time using various spectroscopic techniques. Such probes would be invaluable for studying the kinetics and mechanisms of enzymatic reactions or for visualizing the localization of a particular molecule within a biological system. The development of a library of chemical probes based on the this compound scaffold would provide the scientific community with a powerful new set of tools for mechanistic investigation.

Development of New Reagents Based on the Pyridazine Core

The inherent reactivity of the pyridazine ring, coupled with the versatile handles provided by the cyano and carboxylic acid groups, makes this compound an attractive scaffold for the development of novel chemical reagents. researchgate.net The unique electronic distribution within the pyridazine ring can be exploited to design reagents with tailored reactivity for a variety of chemical transformations.

For example, activation of the carboxylic acid group could lead to the formation of highly reactive acylating agents. The electronic nature of the pyridazine ring could modulate the reactivity of this acylating agent, potentially leading to reagents with unique selectivity profiles. Similarly, the cyano group can participate in a variety of transformations, including cycloadditions and reductions, which could be harnessed to develop new synthetic methodologies.

Moreover, the pyridazine core itself can act as a ligand for transition metals, opening up the possibility of developing novel catalysts based on this scaffold. The nitrogen atoms of the pyridazine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifying the substituents on the ring. This could lead to the development of catalysts with enhanced activity, selectivity, or stability for a wide range of organic transformations. The exploration of this compound as a platform for reagent and catalyst development represents a promising and largely unexplored avenue of research.

Q & A

Q. 1.1. What are the optimal synthetic routes for 6-cyanopyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via functional group transformations on pyridazine scaffolds. Key steps include:

  • Cyanation : Substitution of a halogen or nitro group at the 6-position using copper(I) cyanide or Pd-catalyzed cyanation .
  • Carboxylic Acid Introduction : Hydrolysis of nitriles or oxidation of methyl groups at the 3-position (e.g., using KMnO₄ in acidic conditions) .
  • Optimization Variables : Temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd) critically affect yields. For example, highlights its use as a building block, suggesting modular synthesis from pre-functionalized intermediates.

Q. 1.2. How can analytical techniques distinguish this compound from structurally similar derivatives?

Methodological Answer:

  • NMR : The ¹H-NMR spectrum shows a deshielded proton at the 5-position (δ 8.2–8.5 ppm) due to electron-withdrawing cyano and carboxylic acid groups. ¹³C-NMR confirms the cyanide carbon at ~115 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) resolves it from analogs like 6-methoxy or 6-bromo derivatives. The molecular ion [M-H]⁻ appears at m/z 164.03 .

Advanced Research Questions

Q. 2.1. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The cyano group at the 6-position activates the pyridazine ring toward nucleophilic attack at the 4- and 5-positions. For example:

  • Amination : Reacting with amines (e.g., piperidine) in DMSO at 60°C yields 6-cyano-4-(piperidin-1-yl)pyridazine-3-carboxylic acid, confirmed by X-ray crystallography .
  • Mechanistic Insight : DFT calculations show a lowered LUMO energy (-2.1 eV) at the 4-position, facilitating nucleophilic addition .

Q. 2.2. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. PDE4) often arise from:

  • Solubility Issues : The carboxylic acid group causes pH-dependent solubility. Use buffered solutions (pH 7.4) with 10% DMSO to standardize assays .
  • Metabolite Interference : LC-MS/MS analysis of incubation media can detect hydrolyzed cyano groups forming amides, which may exhibit off-target activity .

Q. 2.3. How can computational modeling predict the stability of this compound under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydration free energy and pKa shifts (predicted pKa ~3.2 for the carboxylic acid group) to assess ionization states in blood plasma .
  • Degradation Pathways : QM/MM studies indicate susceptibility to base-catalyzed hydrolysis of the cyano group, forming 6-carbamoyl derivatives. Stabilize via lyophilization at pH 4–5 .

Q. 2.4. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Polymorphism Risk : The compound tends to form hydrates. Use non-aqueous solvents (e.g., ethyl acetate/hexane) and slow evaporation at 4°C .
  • Crystal Engineering : Co-crystallization with co-formers (e.g., nicotinamide) improves lattice stability, confirmed by PXRD .

Data Contradiction Analysis

Q. 3.1. Why do synthetic yields vary significantly across literature reports for this compound?

Methodological Answer:

  • Impurity in Starting Materials : Halogenated precursors (e.g., 6-chloro derivatives) often contain residual Pd catalysts, reducing cyanation efficiency. Purify via column chromatography (SiO₂, EtOAc/hexane) before use .
  • Side Reactions : Competing hydrolysis of the cyano group occurs at temperatures >120°C. Monitor reaction progress via inline IR spectroscopy (CN stretch at ~2230 cm⁻¹) .

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